5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid
Overview
Description
5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1181452-15-2 . It has a molecular weight of 242.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-[4-(dimethylamino)phenyl]nicotinic acid . The InChI code for this compound is 1S/C14H14N2O2/c1-16(2)13-5-3-10(4-6-13)11-7-12(14(17)18)9-15-8-11/h3-9H,1-2H3,(H,17,18) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that carboxylic acid derivatives like this one can undergo a variety of reactions. For instance, acid anhydrides can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 242.28 . The compound is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .Scientific Research Applications
Environmental Exposure and Health Impacts
Heterocyclic Amines in Diet : Heterocyclic amines, including compounds structurally related to pyridine derivatives, have been studied for their presence in cooked foods and their potential carcinogenic effects. For instance, exposure to carcinogenic heterocyclic amines through the diet has been linked to continual human exposure and potential health risks, highlighting the importance of understanding these compounds' metabolic pathways and their impacts on human health (Wakabayashi et al., 1993).
Pyrethroid Pesticides Exposure : Studies on organophosphorus and pyrethroid pesticides have explored the extent of environmental exposure, especially in children, and its implications for developing public health policies. This research underscores the significance of monitoring and regulating chemical exposure to mitigate neurotoxic risks (Babina et al., 2012).
Pharmacological Research
Pharmacodynamics and Pharmacokinetics : Research into novel inhibitors targeting specific proteins illustrates the application of pyridine derivatives in developing therapeutic agents. For example, the study of AM103, a FLAP inhibitor, in healthy subjects to evaluate its pharmacodynamics, pharmacokinetics, and tolerability, represents the potential of such compounds in treating inflammatory diseases (Bain et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
5-[4-(dimethylamino)phenyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)13-5-3-10(4-6-13)11-7-12(14(17)18)9-15-8-11/h3-9H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTBMKWUAWRZQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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